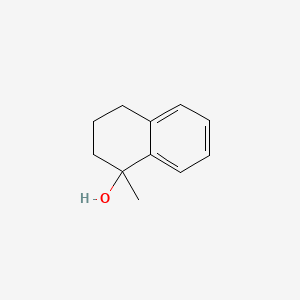

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Overview

Description

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 14944-28-6) is a bicyclic tertiary alcohol with the molecular formula C₁₁H₁₄O and a molecular weight of 162.2283 g/mol . Its IUPAC name and structure distinguish it from simpler tetralin derivatives due to the methyl group at the 1-position of the partially hydrogenated naphthalene ring. The compound’s stereochemistry and tertiary alcohol functionality make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis .

Key identifiers include:

Preparation Methods

Catalytic Hydrogenation

The catalytic hydrogenation process generally follows these steps:

- Starting Material : 1-Methyl-1-naphthol

- Catalyst : Palladium on carbon (Pd/C)

- Conditions : Hydrogen gas atmosphere; temperature typically around room temperature to moderate heat.

The reaction can be summarized as follows:

$$

\text{C}{11}\text{H}{10}\text{O} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}_{14}\text{O}

$$

Reduction of Ketones

This method involves:

- Starting Material : 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-one

- Reducing Agent : Sodium borohydride or lithium aluminum hydride

- Solvent : Tetrahydrofuran (THF) or ethanol

The reaction proceeds as follows:

$$

\text{C}{11}\text{H}{12}\text{O} + \text{NaBH}4 \xrightarrow{\text{THF}} \text{C}{11}\text{H}_{14}\text{O}

$$

Enzymatic Resolution

Enzymatic resolution typically involves:

- Enzyme : Lipase A from Candida antarctica

- Acyl Donor : Vinyl butyrate

- Conditions : Controlled temperature (often around room temperature) and inert atmosphere.

The process can yield high enantiomeric excess (>99%) with moderate conversion rates.

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 60–75 | N/A | |

| Reduction of Ketones | 70–90 | N/A | |

| Enzymatic Resolution | 25–40 | >90 |

The preparation of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be accomplished through various methods including catalytic hydrogenation and reduction of ketones. Each method offers distinct advantages in terms of yield and purity. The choice of preparation method may depend on specific application requirements and available resources.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions:

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its structural properties make it valuable for creating pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions further enhances its utility in synthetic chemistry .

Biology

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties by inhibiting pro-inflammatory cytokines and promoting neuronal survival pathways.

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens by disrupting microbial cell membranes and inhibiting their growth.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in biological systems .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in drug development targeting neurodegenerative diseases and infections. Its interactions with specific receptors and enzymes may modulate biological pathways relevant to these conditions .

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavoring agents due to its pleasant odor. Its unique properties make it suitable for use in perfumes and cosmetics .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Neuroprotective Studies

Research has demonstrated that this compound can inhibit neuroinflammation markers in cellular models. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits significant antimicrobial activity against a range of bacterial strains. This property could be harnessed for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological pathways . The hydroxyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, functional groups, and applications. Below is a systematic comparison:

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (2h)

- Structure : Methyl group at the 2-position instead of the 1-position.

- Synthesis: Catalyzed by ruthenium complexes (e.g., Ru-20) in methanol with NaOMe, yielding 99% conversion under optimized conditions .

- Applications : Used in hydrogen transfer reactions, contrasting with the tertiary alcohol reactivity of 1-methyl derivatives.

5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

- Structure : Methoxy substituent at the 5-position (CAS: 61982-91-0).

- Physicochemical Properties : Higher molecular weight (178.23 g/mol ) due to the methoxy group, altering solubility and electronic properties .

- Applications: Potential antioxidant activity, though less studied compared to methyl-substituted analogs.

1,2,3,4-Tetrahydro-1-naphthol (α-Tetralol)

- Structure : Lacks the methyl group (CAS: 119-64-2).

- Reactivity : Primary alcohol functionality enables esterification and oxidation, unlike the sterically hindered tertiary alcohol in 1-methyl derivatives .

- Industrial Use : Intermediate in dyes and fragrances, contrasting with the pharmaceutical focus of methylated analogs.

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

- Structure : Chlorine substituent at the 6-position (CAS: 75693-16-2).

- Synthesis: Limited scalability compared to methyl derivatives, as noted in multigram-scale challenges .

Comparative Data Table

Biological Activity

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene structure with a hydroxyl group (-OH) at the first carbon position and a methyl group at the seventh position. Its molecular formula is with a molecular weight of approximately 162.23 g/mol. The presence of the hydroxyl group classifies it as an alcohol, contributing to its hydrophilic characteristics while the naphthalene ring enhances its hydrophobic properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to inhibit pro-inflammatory cytokines and promote pathways associated with neuronal survival.

2. Antimicrobial Properties

- The compound has been investigated for its potential antimicrobial activities against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting growth.

3. Antioxidant Activity

- This compound displays antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with oxidative stress .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding: The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Modulation: It has been reported to affect the activity of certain enzymes involved in metabolic processes and inflammation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Applications

The potential applications of this compound span various fields:

Chemistry:

- Used as an intermediate in synthesizing pharmaceuticals and agrochemicals due to its unique structural properties.

Medicine:

- Ongoing research aims to explore its therapeutic applications in drug development targeting neurodegenerative diseases and infections.

Industry:

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing enantiopure isomers of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives?

Enantiopure isomers can be prepared via lipase-catalyzed kinetic acylation. For example, Pseudomonas cepacea and Candida antarctica B lipases show high enantioselectivity when using vinyl acetate (VinOAc) as an acyl donor in organic solvents like toluene or pentane. This method is particularly effective for resolving tertiary alcohols, though reaction conditions (e.g., solvent choice, enzyme loading) must be optimized to balance conversion and selectivity .

Q. How can researchers detect and quantify this compound in complex mixtures?

Advanced chromatographic techniques like GC×GC TOF MS (Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry) are recommended. This method separates co-eluting compounds and provides high-resolution mass spectra for accurate identification. For instance, this compound was detected in diesel samples using retention time alignment and spectral matching, achieving >79% confidence in identification .

Q. What are the key considerations for assessing the toxicity of this compound in animal models?

Follow standardized protocols such as those outlined in toxicological profiles for structurally related naphthalene derivatives. Studies should include inhalation, oral, and dermal exposure routes, with endpoints like hepatic/renal effects, neurotoxicity, and mortality. Ensure adherence to inclusion criteria for species (e.g., rodents) and health outcomes (e.g., body weight changes, histopathology) as defined in regulatory frameworks .

Advanced Research Questions

Q. How can low conversion rates in CAL-A-catalyzed enantioselective acylation of this compound be addressed?

While Candida antarctica lipase A (CAL-A) achieves excellent selectivity (E > 90%), low conversion (<25%) remains a challenge. To mitigate this, consider:

- Increasing the acyl donor excess (e.g., 8 equivalents of VinOAc).

- Exploring hydrolytic processes with metagenomic-derived biocatalysts, which may offer complementary activity despite moderate selectivity .

- Optimizing solvent systems (e.g., DIPE or toluene) to enhance enzyme stability and substrate solubility .

Q. What analytical strategies resolve contradictions in stereochemical outcomes during synthesis?

Q. How can researchers evaluate the neuroprotective potential of this compound in neurodegenerative models?

While direct evidence is limited, structurally similar compounds (e.g., 1-methyl-THP derivatives) have shown neuroprotection in Parkinson’s models via dopamine preservation. Design in vivo studies using marmosets or rodents, with endpoints like striatal dopamine levels, locomotor activity, and histopathological analysis. Modafinil’s neuroprotective protocol (100 mg/kg daily oral dosing) could serve as a template .

Q. What are the challenges in scaling up biocatalytic processes for this compound?

Key challenges include:

- Enzyme stability under industrial conditions (e.g., high substrate loading, non-aqueous media).

- Cost-effective recycling of lipases (e.g., immobilization on solid supports).

- Byproduct inhibition from vinyl alcohol generated during transesterification. Address this by coupling reactions with irreversible acyl donors or in-situ product removal .

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQPAIYNBOCMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933650 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-28-6 | |

| Record name | 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.